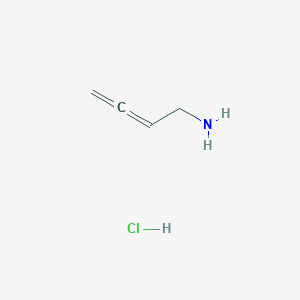
2,3-Butadien-1-amine hydrochloride
Overview
Description
“2,3-Butadien-1-amine hydrochloride” is an organic compound. It is also known as “3-Buten-1-amine hydrochloride” and “4-Amino-1-butene hydrochloride”. Its linear formula is CH2=CHCH2CH2NH2 · HCl . The CAS Number is 17875-18-2 . It has a molecular weight of 107.58 .
Molecular Structure Analysis
The molecular structure of “2,3-Butadien-1-amine hydrochloride” can be represented by the SMILES string Cl.NCCC=C . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The location is dependent on the amount of hydrogen bonding and the sample’s concentration .
Chemical Reactions Analysis
Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . Herein, we disclose a new utilization of amine hydrochloride as a bifunctional reagent, which was demonstrated via the copper-catalyzed aminochlorination of maleimides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Butadien-1-amine hydrochloride” include a molecular weight of 107.58 . It is a solid at room temperature . The melting point is 176-180 °C (lit.) .
Scientific Research Applications
1. Syntheses and Anti-Inflammatory Activities of Pyrimidines
- Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results and Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Industrial Transformations of 1,3-Butadiene
- Application Summary : The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry .
- Methods and Procedures : Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
- Results and Outcomes : This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones .
3. Industrial Transformations of 1,3-Butadiene
- Application Summary : The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry .
- Methods and Procedures : Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .
- Results and Outcomes : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .
4. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers
- Application Summary : Synthetic rubbers fabricated from 1,3-butadiene (BD) and its substituted monomers have been extensively used in tires, toughened plastics, and many other products .
- Methods and Procedures : The need for synthetic rubbers with increased environmental friendliness or endurance in harsh environments has motivated remarkable progress in the synthesis of BD and its substituted monomers .
- Results and Outcomes : The synthetic strategies using BD and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers .
5. Reductive Amination
- Application Summary : Reductive amination is a method for the synthesis of amines. This process involves the conversion of a carbonyl compound to an amine via an intermediate imine or enamine .
- Methods and Procedures : The reaction begins with the formation of the carbonyl compound to the imine or enamine. Then, the imine or enamine undergoes reduction to give the amine .
- Results and Outcomes : This method is widely used for the synthesis of amines in organic chemistry .
6. Synthesis of Biomass-Derived Feedstock
- Application Summary : The synthesis of 1,3-butadiene and its substituted monomers from biomass-derived feedstock is a sustainable approach to produce synthetic rubbers .
- Methods and Procedures : The synthetic strategies use reagents primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran .
- Results and Outcomes : The synthetic strategies using 1,3-butadiene and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers .
Safety And Hazards
The safety information for “3-Buten-1-amine hydrochloride” includes several hazard statements: H301 - Toxic if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled, H335 - May cause respiratory irritation . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P310 + P330 - IF SWALLOWED: rinse mouth. Do NOT induce vomiting, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Future Directions
The use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .
properties
InChI |
InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h3H,1,4-5H2;1H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSDINOHTQOMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Butadien-1-amine hydrochloride | |
CAS RN |
473742-53-9 | |
| Record name | buta-2,3-dien-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



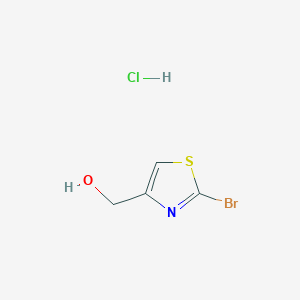
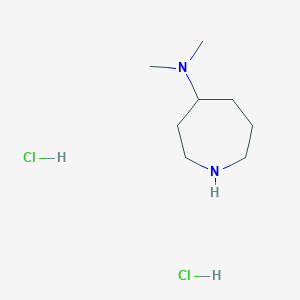
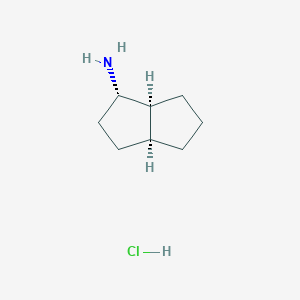
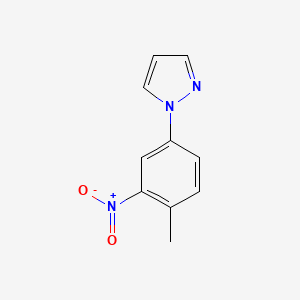
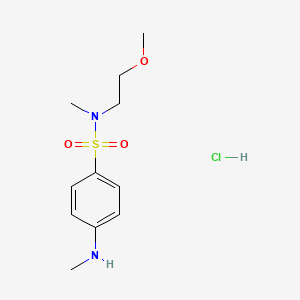
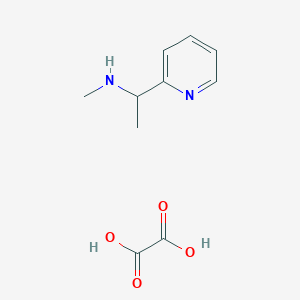
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)
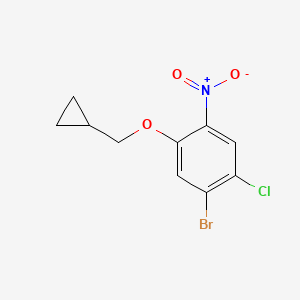
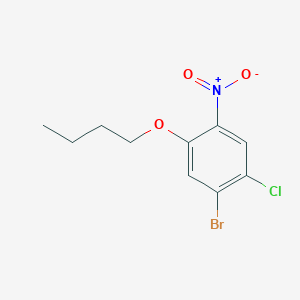
![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
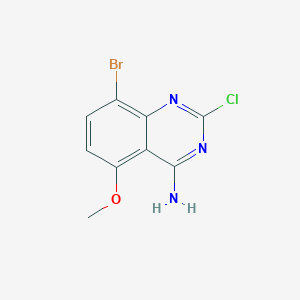
![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
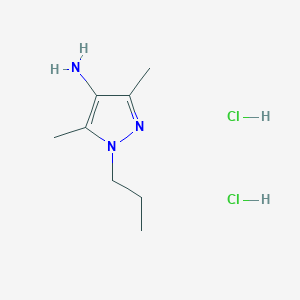
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)